molecular formula C10H8BrFN2 B13197569 6-Bromo-7-fluoro-8-methylquinolin-3-amine

6-Bromo-7-fluoro-8-methylquinolin-3-amine

Cat. No.: B13197569
M. Wt: 255.09 g/mol
InChI Key: HBGHLMYWQLQZED-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-7-fluoro-8-methylquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of quinoline derivatives, followed by methylation and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

6-Bromo-7-fluoro-8-methylquinolin-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Bromo-7-fluoro-8-methylquinolin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-8-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

6-Bromo-7-fluoro-8-methylquinolin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

6-bromo-7-fluoro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H8BrFN2/c1-5-9(12)8(11)3-6-2-7(13)4-14-10(5)6/h2-4H,13H2,1H3

InChI Key

HBGHLMYWQLQZED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=CC(=CN=C12)N)Br)F

Origin of Product

United States

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